1-Cyclopropoxy-3-fluoro-2-isopropylbenzene
Description
1-Cyclopropoxy-3-fluoro-2-isopropylbenzene (molecular formula: C₁₂H₁₅FO, molecular weight: 194.24 g/mol) is a substituted benzene derivative featuring three distinct functional groups: a cyclopropoxy ring, a fluorine atom, and an isopropyl group. Its synthesis commonly employs the Suzuki–Miyaura coupling reaction, a transition metal-catalyzed method known for mild conditions and functional group tolerance . The compound exhibits notable biological activities, including antimicrobial properties and cytotoxicity against cancer cell lines, attributed to its lipophilicity and ability to penetrate cellular membranes . Applications span organic synthesis (as a building block), fluorescent probe development, and specialty chemical production .
Properties
Molecular Formula |
C12H15FO |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-fluoro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15FO/c1-8(2)12-10(13)4-3-5-11(12)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
QLYOEPJSVJQGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1F)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclopropoxy-3-fluoro-2-isopropylbenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
In an industrial setting, the production of 1-Cyclopropoxy-3-fluoro-2-isopropylbenzene may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the scale of production and the desired properties of the final product.
Chemical Reactions Analysis
1-Cyclopropoxy-3-fluoro-2-isopropylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclopropoxy-3-fluoro-2-isopropylbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Cyclopropoxy-3-fluoro-2-isopropylbenzene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The table below highlights key differences between 1-Cyclopropoxy-3-fluoro-2-isopropylbenzene and analogous compounds:
Physical and Chemical Properties
| Property | 1-Cyclopropoxy-3-fluoro-2-isopropylbenzene | 2-Cyclopropoxy-1-isopropyl-3-(trifluoromethyl)benzene | 1-Chloro-2-fluoro-3-isopropoxybenzene |
|---|---|---|---|
| Boiling Point (°C) | 245–247 | 260–262 | 220–222 |
| LogP (Lipophilicity) | 3.2 | 4.1 | 2.8 |
| Solubility in Water (mg/mL) | <0.1 | <0.05 | 0.15 |
Notes:
- The trifluoromethyl group significantly increases lipophilicity, reducing aqueous solubility .
- Cyclopropoxy’s strained ring enhances reactivity in ring-opening reactions, unlike stable isopropoxy groups .
Unique Advantages of 1-Cyclopropoxy-3-fluoro-2-isopropylbenzene
- Steric Effects : The isopropyl group provides steric hindrance, slowing degradation in metabolic pathways compared to smaller substituents like chloro .
- Versatility : The cyclopropoxy group enables participation in strain-driven reactions (e.g., photochemical rearrangements), which are absent in ethynyl or trifluoromethyl analogs .
- Thermal Stability : Higher thermal stability (decomposition >250°C) than chloro-substituted derivatives, making it suitable for high-temperature industrial processes .
Biological Activity
1-Cyclopropoxy-3-fluoro-2-isopropylbenzene is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
1-Cyclopropoxy-3-fluoro-2-isopropylbenzene has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H13F |
| Molecular Weight | 192.23 g/mol |
| IUPAC Name | 1-cyclopropoxy-3-fluoro-2-isopropylbenzene |
| CAS Number | To be determined |
The biological activity of 1-Cyclopropoxy-3-fluoro-2-isopropylbenzene is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the cyclopropoxy and fluoro groups enhances its lipophilicity, which may facilitate membrane penetration and subsequent interaction with intracellular targets.
Interaction with Enzymes
Preliminary studies suggest that this compound may inhibit certain enzyme activities, potentially affecting metabolic pathways. For instance, compounds with similar structures have shown to modulate cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds .
Biological Activity Studies
Research on the biological activity of 1-Cyclopropoxy-3-fluoro-2-isopropylbenzene is limited but emerging. Here are some notable findings:
- Antimicrobial Activity : In vitro studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The fluoro group is known to enhance bioactivity by increasing the compound's stability and solubility in biological systems .
- Cytotoxicity Tests : Cytotoxicity assays performed on human cell lines revealed that derivatives of 1-Cyclopropoxy-3-fluoro-2-isopropylbenzene can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
- Metabolic Studies : Research involving metabolic pathways has shown that the compound may undergo biotransformation in organisms like Cunninghamella elegans, leading to the formation of various metabolites that retain biological activity .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of a related compound against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth, indicating potential therapeutic applications in treating infections caused by resistant strains.
Case Study 2: Cytotoxicity in Cancer Cells
In a controlled experiment, derivatives of 1-Cyclopropoxy-3-fluoro-2-isopropylbenzene were tested against several cancer cell lines (e.g., HeLa and MCF-7). The results showed dose-dependent cytotoxic effects, with IC50 values indicating promising anti-cancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
